molecular formula C16H12N2O B10881454 Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-

Cat. No.: B10881454
M. Wt: 248.28 g/mol
InChI Key: VXEIALPYLNOWSH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- typically involves the condensation reaction between naphthalene-2-ol and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Corresponding amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions, such as aluminum ions.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of sensors and materials for environmental monitoring and industrial processes.

Mechanism of Action

The mechanism of action of Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- involves its ability to form complexes with metal ions through coordination with the nitrogen and oxygen atoms. This interaction can lead to changes in the electronic properties of the compound, making it useful as a sensor or catalyst. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in sensing applications or interacting with biological targets in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-ol, 1-(phenylimino)methyl-
  • Naphthalene-2-ol, 1-(4-nitrophenylimino)methyl-
  • Naphthalene-2-ol, 1-(4-chlorophenylimino)methyl-

Uniqueness

Naphthalene-2-ol, 1-(2-pyridyliminomethyl)- is unique due to the presence of the pyridine ring, which enhances its ability to coordinate with metal ions. This makes it particularly effective as a fluorescent probe and in forming stable metal complexes. The presence of the pyridine ring also influences its electronic properties, making it distinct from other similar Schiff bases.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H/b18-11+

InChI Key

VXEIALPYLNOWSH-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=CC=CC=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.